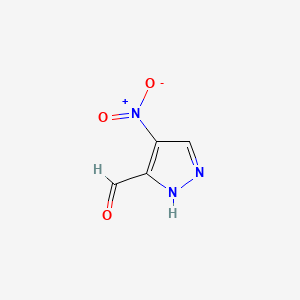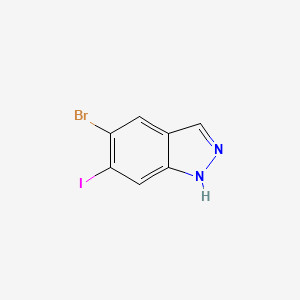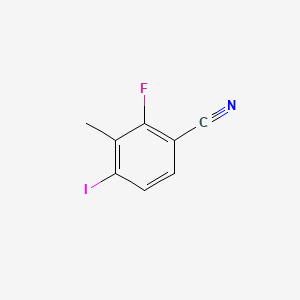
Methyl 6-chloro-4-hydroxynicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-4-hydroxynicotinate is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring, with a methyl ester functional group at the carboxylic acid position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-4-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the esterification of 6-chloro-4-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-chloro-4-hydroxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted nicotinates depending on the nucleophile used.
Oxidation: Formation of 6-chloro-4-oxonicotinate.
Reduction: Formation of 6-chloro-4-hydroxy-3-pyridinemethanol.
Applications De Recherche Scientifique
Methyl 6-chloro-4-hydroxynicotinate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 6-chloro-4-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other biologically active molecules, influencing various biochemical pathways . For example, it may undergo metabolic transformations to produce active metabolites that exert specific effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-hydroxynicotinate: Similar structure but lacks the chlorine atom at the 6th position.
Methyl nicotinate: Lacks both the chlorine atom and the hydroxyl group.
Uniqueness
Methyl 6-chloro-4-hydroxynicotinate is unique due to the presence of both the chlorine atom and the hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
IUPAC Name |
methyl 6-chloro-4-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-3-9-6(8)2-5(4)10/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUXOEHYUPEHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=CC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)


![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)

![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)

![8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)





